5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of both chloro and nitro groups in the molecule enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinylpyridine with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at room temperature, followed by cyclization to form the triazolopyridine ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with different nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 5-Amino-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine.
Substitution: Various substituted triazolopyridines depending on the nucleophile used.
Scientific Research Applications
5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the nitro and chloro groups enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-[1,2,4]triazolo[4,3-a]pyridine
- 3-(3-Nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
5-Chloro-3-(3-nitrophenyl)[1,2,4]triazolo[4,3-a]pyridine is unique due to the simultaneous presence of both chloro and nitro groups, which enhances its reactivity and potential for diverse chemical transformations. This makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C12H7ClN4O2 |
---|---|
Molecular Weight |
274.66 g/mol |
IUPAC Name |
5-chloro-3-(3-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C12H7ClN4O2/c13-10-5-2-6-11-14-15-12(16(10)11)8-3-1-4-9(7-8)17(18)19/h1-7H |
InChI Key |
FJPGUYDMZJXVIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C3N2C(=CC=C3)Cl |
solubility |
38.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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